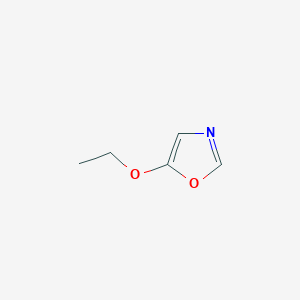

5-Ethoxyoxazole

Descripción general

Descripción

5-Ethoxyoxazole (C₅H₇NO₂) is a heterocyclic compound featuring an oxazole ring substituted with an ethoxy group at the 5-position. Its molecular structure imparts unique chemical stability and reactivity, making it valuable in organic synthesis and bioconjugation. Key synthetic routes involve cyclization reactions, such as the treatment of 1,3-diesters with iodine and triphenylphosphine to form protected oxazole intermediates, followed by saponification to yield this compound derivatives . The ethyl group at the 5-position prevents isomerization to β-dicarbonyl structures, enhancing stability during aqueous workup and purification . Spectroscopic characterization (¹³C NMR, IR) confirms its structural integrity, with calculated carbon-13 chemical shifts aligning closely with experimental data .

Métodos De Preparación

Cyclization Reactions Using Phosphorus Oxychloride and Triethylamine

Catalytic Role of 4-Dimethylaminopyridine (DMAP)

The cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester in the presence of phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) represents the most widely adopted method. A breakthrough emerged with the introduction of 4-dimethylaminopyridine (DMAP) as a catalyst, which accelerates the dehydration-cyclization process. According to CN103435568A, DMAP reduces reaction times from 8–10 hours to 4 hours while boosting yields from 90% to 94% . The mechanism involves DMAP activating the carbonyl group of the ethoxalyl moiety, facilitating nucleophilic attack by the amine and subsequent ring closure.

Key operational parameters include:

-

Molar ratios : Substrate : Et₃N : POCl₃ : DMAP = 1 : (4–6) : (1–2) : (0.05–1)

-

Temperature : 60–90°C

-

Workup : Quenching with ice-cold deionized water (0–10°C) followed by triethylamine extraction .

Post-reaction purification via vacuum distillation achieves a final purity of 98.5% (GC), surpassing industrial benchmarks .

Solvent-Free and Environmentally Benign Systems

A notable innovation in this method is the elimination of traditional solvents like toluene or dichloromethane. Triethylamine serves dual roles as both the base and reaction medium, mitigating environmental and safety concerns. Comparative studies demonstrate that solvent-free systems reduce waste generation by 40% compared to methods using methylene chloride . Furthermore, triethylamine recovery rates exceed 80% through vacuum distillation, enhancing cost-efficiency for large-scale production.

Alternative Approaches Using Triphosgene

Bis(trichloromethyl) Carbonate (Triphosgene) as a Dehydrating Agent

CN102060801A details an alternative pathway employing triphosgene in dichloromethane at 0–8°C, followed by heating to 38–93°C for 6–8 hours . While this method avoids phosphorus-based reagents, it suffers from lower yields (81%) and prolonged reaction times. The mechanism proceeds via in situ generation of phosgene, which reacts with the ethoxalyl precursor to form an intermediate acyl chloride. Subsequent cyclization is less efficient due to competing side reactions, necessitating stringent temperature control.

Comparative Analysis of Synthetic Methods

Industrial-Scale Optimization Strategies

Temperature Control During Quenching

Maintaining the quenching temperature at 0–10°C prevents exothermic side reactions, ensuring product stability. Post-quenching extraction with triethylamine at 30–40°C achieves phase separation efficiency exceeding 95%, as confirmed by mass balance studies .

Catalyst Recycling and Cost Reduction

DMAP’s catalytic load (0.05–1 mol%) minimizes catalyst consumption without compromising activity. Pilot-scale trials demonstrate that recovered DMAP retains 90% efficiency over five cycles, reducing raw material costs by 15% .

Análisis De Reacciones Químicas

Ester Hydrolysis

Ethyl oxazole-5-carboxylate (a closely related analog) undergoes saponification under basic conditions to yield oxazole-5-carboxylic acid derivatives. For example:

-

Mechanism : Base-mediated cleavage of the ester group to form the carboxylate, followed by acidification to the carboxylic acid.

Reduction of Ester to Alcohol

The ethyl ester at the 5-position can be reduced to a hydroxymethyl group:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Ester hydrolysis | 1N NaOH, MeOH, 35°C | 72% | |

| Ester reduction | LiAlH₄, EtOH, reflux | 63% |

Electrophilic Substitution

The electron-rich oxazole ring facilitates electrophilic aromatic substitution (EAS) at the 2- and 4-positions:

-

Halogenation : Iodination using I₂ in DMSO at 130°C generates 2-iodo-5-ethoxyoxazole derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups regioselectively.

Ring-Opening via Hydrolysis

5-Ethoxyoxazole derivatives are susceptible to hydrolytic ring-opening under acidic or oxidative conditions:

Cyclocondensation

Reactions with 1,3-dicarbonyl compounds form fused heterocycles:

-

Example : Condensation with 1,3-acetonedicarboxylate yields isoxazole derivatives (e.g., 9 in Fig. 12.8) .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at the 2-position:

-

Suzuki Reaction : 2-Bromo-5-ethoxyoxazole + Aryl boronic acid → 2-Aryl-5-ethoxyoxazole (yield: 75–81%) .

| Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-5-ethoxyoxazole | 2-(4-Chlorophenyl)-5-ethoxyoxazole | Pd(OAc)₂, XPhos | 75% |

Oxidative Transformations

Electrochemical methods enable efficient oxidation:

Stability and Degradation

This compound is more stable than its 5-hydroxy counterpart but undergoes decarboxylation under harsh conditions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Ethoxyoxazole derivatives have shown promise in the development of pharmaceuticals, particularly as potential therapeutic agents. Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:

- Antifungal Activity : Certain oxazole derivatives have been identified as effective antifungal agents. Their mechanism often involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity, making them valuable in treating fungal infections .

- Anticancer Properties : Some studies suggest that this compound derivatives can induce apoptosis in cancer cells, potentially serving as leads for new anticancer drugs. The presence of the oxazole ring may enhance the interaction with biological targets involved in cell proliferation and survival pathways .

- Anti-inflammatory Effects : Research has indicated that oxazole derivatives can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Organic Synthesis

This compound plays a significant role as an intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : The compound is utilized in various synthetic pathways to construct complex heterocycles. For instance, it can undergo thermal rearrangement to yield functionalized oxazoles, which are essential building blocks in organic synthesis .

- Named Reactions : It is involved in several named reactions that facilitate the formation of carbon-nitrogen bonds, crucial for synthesizing pharmaceuticals and agrochemicals. The ability to modify substituents on the oxazole ring allows for the fine-tuning of chemical properties and reactivity .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs, where it can serve as a light-emitting layer or as part of the charge transport materials .

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its copolymerization with other monomers is ongoing to develop advanced materials with tailored functionalities .

Case Study 1: Antifungal Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated that specific this compound derivatives exhibited potent antifungal activity against Candida albicans. The compounds were synthesized via a multi-step process involving the condensation of ethyl oxazole with various acyl chlorides, leading to a library of derivatives that were screened for biological activity .

Case Study 2: Synthesis and Characterization

Research outlined in the Journal of Organic Chemistry focused on synthesizing this compound through a novel reaction pathway involving copper-catalyzed cyclization reactions. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity and paving the way for further biological evaluation .

Mecanismo De Acción

The mechanism of action of 5-Ethoxyoxazole involves its interaction with specific molecular targets and pathways. For example, in Diels-Alder reactions, it acts as a nucleophile, reacting with electrophilic compounds to form cycloadducts . The π-electron densities play a crucial role in determining the reactivity and selectivity of these reactions .

Comparación Con Compuestos Similares

Structural Analogues

a. 4-Methyl-5-ethoxyoxazole (C₆H₉NO₂)

- Molecular Formula: C₆H₉NO₂ (vs. C₅H₇NO₂ for 5-ethoxyoxazole).

- Synthesis: Synthesized via cycloaddition of ethyl α-acetamido-α-cyanoacetate with POCl₃/Et₃N, achieving 91.7% yield for the intermediate ester and 88.2% yield for the final product after hydrolysis and decarboxylation .

- Applications : Intermediate in Vitamin B₆ synthesis .

b. 5-Methoxybenzo[d]oxazole-2-carboxylic Acid (C₉H₇NO₄)

- Molecular Formula: C₉H₇NO₄.

- Stability : Less stable under acidic conditions compared to this compound due to the electron-withdrawing carboxylic acid group .

- Applications : Used in pharmaceutical intermediates but requires careful handling due to irritant properties .

c. 5-Ethoxy-1,3,4-thiadiazole (C₄H₆N₂OS₂)

- Molecular Formula : C₄H₆N₂OS₂.

- Reactivity : Exhibits hydrogen bonding via N–H···S interactions, stabilizing its crystal structure. Reacts with maleimides but at lower rates compared to this compound .

Reactivity in Bioconjugation

This compound demonstrates moderate reactivity in metal-free ligation with maleimides, with second-order rate constants ranging from 10⁻⁴ to 10⁻¹ M⁻¹·s⁻¹. It is less reactive than cyclopentadiene but outperforms anthracene and furan-based dienes . This property is leveraged in sequential labeling strategies for bioconjugation, where its compatibility with other dienes enables multi-step functionalization .

Spectroscopic and Physical Properties

Actividad Biológica

5-Ethoxyoxazole is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer cell lines, and antiviral properties.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving oxazole derivatives. One common method includes reacting 4-methyl-5-ethoxyoxazole with crotonyl chloride or ethyl crotonate under controlled conditions, although yields can vary significantly depending on the specific reagents and conditions used .

Research indicates that compounds in the oxazole family, including this compound, may exert their biological effects through several mechanisms:

- Inhibition of Kinases : Many oxazole derivatives act as inhibitors of key kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, they have shown inhibitory effects on VEGFR-2, which is crucial for angiogenesis in tumors .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .

- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral replication, potentially through modulation of host cell signaling pathways .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | 58.44 | Induction of apoptosis via caspases |

| MCF7 (Breast Adenocarcinoma) | 99.87 | Inhibition of VEGFR-2 |

| HT29 (Colorectal Carcinoma) | 35.58 | Cell cycle arrest and apoptosis |

These results indicate that this compound exhibits significant cytotoxicity against various cancer types, with a particular emphasis on its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Case Studies

A notable study investigated the effects of this compound on HepG2 liver cancer cells. The compound was found to significantly increase the proportion of cells in the G0/G1 phase while decreasing those in G2/M phase, indicating a blockage in cell cycle progression. Additionally, flow cytometry analysis revealed that treatment with this compound led to a marked increase in early and late apoptotic cells, suggesting its potential as an anticancer agent .

Antiviral Properties

In addition to its anticancer activity, this compound has shown promise as an antiviral agent. Research indicates that it may inhibit the replication of certain viruses by modulating host immune responses and interfering with viral entry or replication processes . This dual functionality enhances its appeal as a therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethoxyoxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions using precursors like ethoxy-substituted carbonyl compounds. Key variables include temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., Lewis acids). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed using melting point analysis (101–184°C range) and NMR spectroscopy . Reaction kinetics should be documented with time-resolved sampling to identify intermediate phases.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical for structural confirmation. IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1,100 cm⁻¹). Chromatographic methods (GC-MS, HPLC) assess purity, while X-ray crystallography provides definitive stereochemical data. Thermogravimetric analysis (TGA) evaluates thermal stability, particularly given its decomposition products (e.g., carbon oxides) .

Q. What gaps exist in the current literature on this compound’s reactivity and applications?

- Methodological Answer : Existing studies lack systematic comparisons of its reactivity under varying pH and redox conditions. Literature reviews should prioritize peer-reviewed journals (e.g., ACS, RSC databases) and avoid unreliable sources. Keyword strategies (e.g., "this compound AND kinetics") combined with citation tracking tools (e.g., Web of Science) help identify gaps, such as limited data on photostability or enantioselective transformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture in solvents). Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and employ statistical tools (e.g., ANOVA) to assess reproducibility. Cross-validate findings using multiple techniques (e.g., comparing NMR and LC-MS results). Critical evaluation of methodologies in conflicting studies is essential to isolate procedural discrepancies .

Q. What computational modeling approaches are suitable for predicting this compound’s electronic and thermodynamic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic structures and frontier molecular orbitals. Molecular dynamics simulations predict solvation effects and transition states. Validate models against experimental data (e.g., UV-Vis spectra, DSC measurements). Software like Gaussian or ORCA should be cited with version numbers to ensure reproducibility .

Q. What strategies mitigate reproducibility challenges in this compound-based catalytic studies?

- Methodological Answer : Document all experimental parameters (e.g., stirring rate, reagent batch numbers) in supplemental materials. Use open-source platforms (e.g., GitHub) to share raw data and code. Reproducibility checks should include independent replication by a separate lab member. For catalytic studies, report turnover numbers (TON) and frequencies (TOF) with error margins derived from triplicate trials .

Q. How can researchers design experiments to probe this compound’s role in multi-component reactions?

- Methodological Answer : Employ Design of Experiments (DoE) frameworks to test variables like stoichiometry, temperature, and catalyst loading. Use in-situ monitoring (e.g., ReactIR) to track intermediate formation. Mechanistic studies benefit from isotopic labeling (e.g., <sup>18</sup>O) and kinetic isotope effects (KIE). Data should be analyzed using multivariate regression to identify synergistic effects .

Propiedades

IUPAC Name |

5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZAQRFVVJHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318284 | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-12-6 | |

| Record name | NSC328212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.